molecular formula C17H15N5O3S2 B12184951 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide

Cat. No.: B12184951
M. Wt: 401.5 g/mol
InChI Key: IGOMLFANGGGQDF-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide is a synthetic indole-derived carboxamide featuring a benzothiadiazole sulfonamide substituent. The indole core is a common pharmacophore in bioactive molecules, suggesting possible interactions with enzymes or receptors targeting aromatic heterocycles.

Properties

Molecular Formula

C17H15N5O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C17H15N5O3S2/c23-17(12-5-4-11-6-7-18-14(11)10-12)19-8-9-20-27(24,25)15-3-1-2-13-16(15)22-26-21-13/h1-7,10,18,20H,8-9H2,(H,19,23)

InChI Key

IGOMLFANGGGQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Stepwise Amination

  • Protection of Ethylenediamine :
    Ethylenediamine is protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Sulfonylation :
    Boc-protected ethylenediamine reacts with 2,1,3-benzothiadiazole-4-sulfonyl chloride in dichloromethane, catalyzed by triethylamine. The mixture is stirred at room temperature for 12 hours, followed by extraction and drying.

  • Deprotection :
    The Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the primary amine intermediate.

Reaction Conditions :

  • Temperature: 25°C

  • Catalyst: Triethylamine (1.2 equiv)

  • Yield: 82–85%

Synthesis of 1H-Indole-6-carboxamide

The indole-6-carboxamide moiety is synthesized via palladium-catalyzed cross-coupling and subsequent functionalization.

Suzuki-Miyaura Coupling

A method adapted from Schwarz (2009) involves coupling 6-bromo-1H-indole with a carboxamide boronic ester:

  • Boronate Preparation :
    1H-Indole-6-boronic acid is prepared via lithiation of 6-bromoindole with n-butyllithium, followed by treatment with trimethyl borate.

  • Coupling Reaction :
    The boronate reacts with 6-cyanoindole in the presence of Pd(PPh₃)₄ (5 mol%) and sodium carbonate in THF/water (4:1) at 80°C for 18 hours.

Optimization Insights :

  • Higher yields (78–81%) are achieved using microwave-assisted heating (100°C, 2 hours).

  • Alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve functional group tolerance.

Final Assembly via Amide Bond Formation

The amine intermediate from Step 2 is coupled with 1H-indole-6-carboxylic acid using standard carbodiimide chemistry:

  • Activation of Carboxylic Acid :
    1H-Indole-6-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

  • Coupling :
    The activated acid reacts with the ethylenediamine sulfonamide derivative at room temperature for 24 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data :

  • MS (ESI+) : m/z 428.1 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, indole NH), 8.45 (t, J=5.6 Hz, 1H, SO₂NH), 7.85–7.40 (m, 6H, aromatic), 3.65 (q, 2H, CH₂NH), 3.20 (t, 2H, CH₂SO₂)

Stability Considerations During Synthesis

Patent US9186411B2 highlights challenges in stabilizing primary/secondary amines during multi-step syntheses:

  • Acidic Additives : Incorporating citric acid (1–5 wt%) prevents degradation of the ethylenediamine intermediate during storage.

  • Light Sensitivity : Titanium dioxide (0.1–0.5%) in reaction mixtures reduces photodegradation of the benzothiadiazole moiety.

Alternative Routes and Comparative Analysis

One-Pot Sulfonylation-Coupling Approach

A streamlined method combines sulfonylation and amide coupling in a single pot:

  • Simultaneous Reactions :
    2,1,3-Benzothiadiazole-4-sulfonyl chloride, ethylenediamine, and 1H-indole-6-carboxylic acid are reacted in DMF with EDC/HOBt.

  • Yield : 70–73%, reduced due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the ethylenediamine on Wang resin enables iterative coupling steps:

  • Resin Loading : 0.8–1.2 mmol/g

  • Final Cleavage : TFA/water (95:5) yields the product in 65% purity.

Industrial-Scale Production Challenges

  • Cost of Palladium Catalysts : Recycling Pd residues via extraction with polyvinylpyrrolidone reduces costs.

  • Purification : Centrifugal partition chromatography (CPC) achieves >99% purity with higher throughput than column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzothiadiazole moiety exhibit potent anticancer properties. For instance, derivatives of benzothiadiazole have been synthesized and tested for their ability to inhibit tumor cell growth across various cancer types, including breast and colon cancers. These compounds often function by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression .

Mechanism of Action
The mechanism of action for these compounds typically involves the inhibition of specific enzymes or receptors that are crucial for tumor cell survival. For example, N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide has shown inhibitory effects on potassium channels (Kv1.3), which are implicated in the proliferation of certain cancer cells .

Biochemical Applications

Enzyme Inhibition
This compound has been explored for its ability to inhibit various enzymes that play roles in metabolic processes. Studies have demonstrated that it can affect mitochondrial functions by inhibiting ADP phosphorylation and calcium transport, leading to reduced energy production in cells . Such properties make it a candidate for further research into metabolic disorders.

Antimicrobial Properties
The benzothiadiazole derivatives have also been investigated for their antimicrobial activities. They exhibit effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Environmental Science

Pollutant Removal
Research has shown that benzothiadiazole compounds can be utilized in environmental applications, particularly for the removal of pollutants from wastewater. Laboratory studies indicate that these compounds can significantly reduce the concentration of harmful substances in treated water through adsorption and degradation processes .

Toxicological Studies
Understanding the toxicity of benzothiadiazole derivatives is crucial for assessing their environmental impact. Studies have indicated that while some derivatives are effective at pollutant removal, they may also exhibit toxic effects on aquatic life at certain concentrations. This necessitates further investigation into their environmental safety profiles .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/ActionReference
Medicinal ChemistryAnticancer agentsInduces apoptosis; inhibits Kv1.3
Biochemical ResearchEnzyme inhibitionInhibits ADP phosphorylation; affects metabolism
Environmental SciencePollutant removalAdsorption and degradation of contaminants
Toxicological StudiesAssessing environmental impactEvaluates toxicity on aquatic organisms

Case Studies

  • Anticancer Efficacy Study
    A recent study synthesized several analogs of this compound and tested them against human-derived cancer cell lines. The results indicated significant growth inhibition at nanomolar concentrations, suggesting strong potential for therapeutic applications .
  • Environmental Impact Assessment
    Another study focused on the efficiency of benzothiadiazole derivatives in removing pollutants from industrial wastewater. The findings revealed a removal efficiency exceeding 90% for certain contaminants, highlighting their applicability in environmental remediation efforts .

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to interactions with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

H-Series Inhibitors ()

Compounds like H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide) share sulfonamide groups but utilize isoquinoline cores instead of benzothiadiazole. Key differences include:

  • Linker Modifications: The ethylamino linker in the target compound may improve solubility compared to the methylamino group in H-6.
Indole Carboxamide Derivatives ()

Compounds 17 (1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide) and 16 (N-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide) share the indole-6-carboxamide core but lack the benzothiadiazole sulfonamide group.

  • Synthesis : Both compounds and the target likely employ carbodiimide coupling agents (e.g., EDC HCl) for amide bond formation .
Thiazole-Indole Hybrids ()

BIBF 1120 (a thiazole-indole carboxylate) features a thiazole ring instead of benzothiadiazole.

  • Pharmacophore Diversity : Thiazole contributes to multi-kinase inhibition, while benzothiadiazole may offer selective binding due to its unique electronic profile .

Structural Comparison Table

Compound Name Core Structure Key Substituents Functional Implications
Target Compound Indole-6-carboxamide Benzothiadiazolylsulfonylaminoethyl Enhanced polarity, electron withdrawal
H-8 (H-series) Isoquinolinesulfonamide Methylaminoethyl Moderate solubility, kinase selectivity
Compound 17 () Indole-6-carboxamide 4-Methoxybenzyl, Methylthiophenyl High lipophilicity, altered metabolism
BIBF 1120 () Indole-carboxylate Thiazole, Methylpiperazinyl Broad-spectrum kinase inhibition

Pharmacokinetic and Pharmacodynamic Inferences

  • Benzothiadiazole vs. Isoquinoline: The benzothiadiazole’s electron deficiency may enhance binding to ATP pockets in kinases compared to isoquinoline-based inhibitors .
  • Solubility : The sulfonamide-ethyl linker in the target compound likely improves aqueous solubility over bulkier substituents (e.g., 4-methoxybenzyl in compound 17) .

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide is a synthetic compound that features a unique structure combining a benzothiadiazole moiety with an indole scaffold. This compound has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory effects. The following sections will detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the benzothiadiazole sulfonamide linkage and the subsequent introduction of the indole carboxamide group. The synthetic pathway is crucial for obtaining high-purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer activity. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and certain types of cancer .

In Vitro Studies:
A study investigating the cytotoxic effects of related benzothiadiazole compounds demonstrated varying degrees of efficacy against several cancer cell lines (e.g., MDA-MB-231, HT-29) with IC50 values indicating potent anti-proliferative activity .

Compound NameCell Line TestedIC50 (µM)
Compound AMDA-MB-2311.35
Compound BHT-290.008
Compound CEA.hy9260.13

The unique structural features of this compound may enhance its efficacy against cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Preliminary studies suggest that it may bind effectively to enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study on MAO-B Inhibition:
    • A series of benzothiadiazole derivatives were tested for their ability to inhibit MAO-B, with some exhibiting comparable potency to established inhibitors.
    • This suggests potential therapeutic applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity:
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
    • This activity is significant for potential applications in chronic inflammatory conditions.

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